(+)-2,7-Dideoxypancratistatin is a naturally occurring alkaloid derived from the Amaryllidaceae family, notable for its potential pharmacological properties. This compound is structurally related to pancratistatin, which has garnered interest due to its cytotoxic effects against various cancer cell lines. The synthesis and characterization of this compound have been pivotal in understanding its biological activity and therapeutic potential.
The primary source of (+)-2,7-dideoxypancratistatin is the plant species belonging to the Amaryllidaceae family, particularly those containing phenanthridone alkaloids. Notably, the synthesis of this compound has been achieved through various synthetic routes utilizing starting materials such as D-(−)-quinic acid, which serves as a precursor in many synthetic strategies aimed at producing phenanthridone derivatives .
(+)-2,7-Dideoxypancratistatin falls under the classification of phenanthridone alkaloids, a subclass of alkaloids characterized by their complex polycyclic structures. These compounds are known for their diverse biological activities, including anticancer properties.
The synthesis of (+)-2,7-dideoxypancratistatin has been explored using several methodologies:
The synthesis typically involves multiple steps including:
The molecular structure of (+)-2,7-dideoxypancratistatin features a complex arrangement typical of phenanthridone alkaloids. It includes:
The chemical reactivity of (+)-2,7-dideoxypancratistatin can be attributed to its functional groups, allowing it to participate in various reactions:
These reactions are often conducted under controlled conditions to optimize yield and selectivity, utilizing solvents and catalysts that favor desired pathways.
The mechanism of action for (+)-2,7-dideoxypancratistatin primarily involves its interaction with cellular targets leading to cytotoxic effects:
Research indicates that (+)-2,7-dideoxypancratistatin exhibits potent cytotoxicity against several cancer cell lines, highlighting its potential as an anticancer agent .
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed for structural elucidation and purity assessment.
(+)-2,7-Dideoxypancratistatin has several applications in scientific research:
(+)-2,7-Dideoxypancratistatin is a phenanthridone alkaloid primarily isolated from plants of the Amaryllidaceae family, which includes genera such as Hymenocallis (spider lilies), Haemanthus, and Pancratium. This compound occurs in significantly lower natural abundance compared to its oxygenated analogues like pancratistatin and 7-deoxypancratistatin. Hawaiian spider lilies (Hymenocallis littoralis) are a principal source, with alkaloid concentrations varying seasonally and influenced by cultivation conditions. Wild bulbs contain higher concentrations (100–150 mg/kg) than greenhouse-grown specimens (peaking at 22 mg/kg in October, dropping to 4 mg/kg by May) [1]. The compound has also been identified in Haemanthus kalbreyeri (Indian origin) and Hymenocallis sonoranensis (Mexican origin), demonstrating the biogeographical diversity of its sources [2] [10].
Table 1: Natural Occurrence of (+)-2,7-Dideoxypancratistatin in Amaryllidaceae Species
Plant Species | Geographic Origin | Tissue Concentration (mg/kg) | Growth Conditions |
---|---|---|---|
Hymenocallis littoralis | Hawaii (wild) | 100–150 | Natural habitat |
Hymenocallis littoralis | Arizona (cultivated) | 4–22 | Greenhouse/Field |
Haemanthus kalbreyeri | India | Trace amounts | Wild |
Hymenocallis sonoranensis | Mexico | Undetermined | Wild |
Amaryllidaceae plants have been integrated into traditional medicine since at least the 4th century BCE, when Hippocrates used extracts from Narcissus poeticus for uterine cancer treatment [2]. Over 30 species within this family have historical applications in cancer management. The isolation of lycorine in 1877 marked the beginning of modern pharmacological interest, but it was the discovery of pancratistatin in 1984 that intensified research into phenanthridone alkaloids [2]. (+)-2,7-Dideoxypancratistatin emerged as a synthetic target due to its structural relationship to these bioactive compounds. Contemporary studies validate traditional usage patterns, revealing that these plants produce alkaloids with antitumor, antiviral, and acetylcholinesterase inhibitory properties [8]. For example, Pancratium parvum extracts containing related alkaloids show significant activity against neurodegenerative disease targets [8].
(+)-2,7-Dideoxypancratistatin (C₁₄H₁₅NO₆) belongs to the isocarbostyril subclass of phenanthridone alkaloids, characterized by a fused tricyclic framework:
The absence of hydroxy groups at C2 and C7 distinguishes it from pancratistatin (C14H15NO8). Absolute configuration is defined as (1R,2S,3S,4R,4aS,10bR), with the trans-B/C ring junction (C10a-C10b bond) being critical for biological activity [2] [10]. Stereochemical alterations at C10b (e.g., epimerization) abolish antitumor efficacy, underscoring the significance of spatial orientation [2].
Table 2: Structural Comparison of Key Phenanthridone Alkaloids
Compound | Molecular Formula | C2 Substituent | C7 Substituent | Bioactivity (IC₅₀ Cancer Cells) |
---|---|---|---|---|
Pancratistatin | C₁₄H₁₅NO₈ | OH | OH | 0.01–0.1 μM |
7-Deoxypancratistatin | C₁₄H₁₅NO₇ | OH | H | 0.1–1 μM |
(+)-2,7-Dideoxypancratistatin | C₁₄H₁₅NO₆ | H | H | >10 μM |
Narciclasine | C₁₄H₁₃NO₇ | OH | OH | 0.05 μM |
Research into (+)-2,7-Dideoxypancratistatin is driven by the need to elucidate structure-activity relationships (SAR) within the pancratistatin family. Systematic deoxygenation studies reveal that:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7